N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
Description
Properties
CAS No. |
853329-59-6 |
|---|---|
Molecular Formula |
C20H17ClN2O4 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-13-5-6-15(12-18(13)21)22-20(24)10-8-17-7-9-19(27-17)14-3-2-4-16(11-14)23(25)26/h2-7,9,11-12H,8,10H2,1H3,(H,22,24) |
InChI Key |
OKRJKVWUHLRJLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Biological Activity
N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide, also known as a derivative of furan, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a furan ring, which is known for its diverse biological properties. This article explores the biological activity of this compound, highlighting its pharmacological significance, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.81 g/mol. The presence of chloro and nitro groups in its structure contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN2O4 |
| Molecular Weight | 392.81 g/mol |
| CAS Number | 853351-33-4 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the realms of anticancer , antimicrobial , and anti-inflammatory effects. Its ability to interact with various biological targets suggests potential applications in drug development.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
- CEM-13 (T acute lymphoblastic leukemia)
In vitro studies have reported IC50 values in the micromolar range, indicating its cytotoxic effects on these cell lines. The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways, including caspase activation and p53 expression enhancement .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have shown that derivatives containing furan rings can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 64 µg/mL .
The biological effects of this compound can be attributed to several mechanisms:
- Reactive Intermediate Formation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells, enhancing the expression of pro-apoptotic factors.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluating the cytotoxic effects showed that this compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 0.65 µM. Flow cytometry analysis confirmed increased caspase activity, indicating effective apoptotic signaling .
- Antimicrobial Efficacy : Another investigation highlighted its antimicrobial properties against Staphylococcus aureus, where derivatives demonstrated superior activity compared to traditional antibiotics like streptomycin .
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has indicated that derivatives of N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide exhibit significant antibacterial and antifungal activities. A study examining various monomeric alkaloids found that compounds with similar structures showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 4.69 µM |
| Compound B | S. aureus | 5.64 µM |
| Compound C | C. albicans | 16.69 µM |
Drug Development
The structural characteristics of this compound make it a candidate for further development in drug discovery, particularly in the search for new antimicrobial agents. Its ability to inhibit bacterial growth suggests potential for use in treating infections resistant to conventional antibiotics.
Case Studies
- Inhibition Studies : In a study focused on novel small molecule inhibitors, compounds structurally related to this compound were evaluated for their ability to inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy . The findings indicated that modifications to the furan ring enhanced binding affinity, suggesting a pathway for optimizing therapeutic efficacy.
- Synthesis and Evaluation : Recent advances in synthetic methodologies have allowed for the efficient production of this compound and its analogs, enabling comprehensive evaluation of their biological activities . The exploration of structure-activity relationships (SAR) revealed that specific substitutions could significantly enhance antimicrobial potency.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide (Compound ID: J048-0024)
- Structure : Differs from the target compound by replacing the 3-nitrophenyl group on the furan with a 4-methoxyphenyl group and the 4-methyl group on the chlorophenyl with a hydrogen.
- Impact of Substituents : The methoxy group is electron-donating, enhancing solubility in polar solvents compared to the nitro group, which reduces solubility due to increased hydrophobicity and molecular weight .
(b) N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide
- Structure : Shares the 3-nitrophenyl-furan moiety but replaces the 3-chloro-4-methylphenyl group with a 4-methoxyphenyl.
- Functional Implications : The methoxy group may improve metabolic stability compared to chloro-methyl substitution, as seen in pharmacokinetic studies of similar amides .
(c) N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide
- Structure : Contains a sulfonamide group and phenyl ring instead of furan.
Physicochemical Properties
*Molecular formula and weight calculated based on structural similarity to reported analogs.
- Melting Points : The target compound’s nitro and chloro groups likely elevate its melting point compared to methoxy-substituted analogs (e.g., 7c–7f in melt at 134–178°C). Sulfonamide derivatives (e.g., 5a–5d) show higher melting points (142–182°C), suggesting stronger intermolecular interactions .
- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy or methyl substituents, as seen in structurally related pesticides ().
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
-
5-(3-Nitrophenyl)furan-2-yl propanamide backbone : Constructed via furan ring formation followed by nitrophenyl substitution.
-
N-(3-Chloro-4-methylphenyl) group : Introduced through amide coupling with a pre-functionalized aniline derivative.
Key intermediates include 5-(3-nitrophenyl)furan-2-carbaldehyde and 3-chloro-4-methylaniline, which are coupled via a three-carbon spacer.
Furan Ring Functionalization
The 5-(3-nitrophenyl)furan-2-yl moiety is synthesized through cross-coupling reactions. A palladium-catalyzed Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 3-nitrophenylboronic acid achieves regioselective arylation at the furan’s 5-position. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) yield the aldehyde intermediate with >85% efficiency.
Alternative approach : Direct nitration of 5-phenylfuran-2-carbaldehyde using HNO₃/H₂SO₄ at 0°C selectively introduces the nitro group at the phenyl’s meta position, though this method risks over-nitration and requires rigorous temperature control.
Propanamide Chain Assembly
The aldehyde intermediate undergoes Knoevenagel condensation with malonic acid to form α,β-unsaturated carboxylic acid, which is subsequently reduced to the corresponding propanoid acid. Hydrogenation using Pd/C in ethanol under 1 atm H₂ selectively saturates the double bond without affecting the nitro group.
Stepwise synthesis :
Amide Bond Formation
The propanoic acid is activated as an acyl chloride (SOCl₂, reflux) and coupled with 3-chloro-4-methylaniline in dichloromethane with triethylamine as a base. Alternatively, carbodiimide-mediated coupling (EDCl/HOBt) in DMF achieves higher yields (88–91%) while avoiding harsh conditions.
Reaction conditions :
Optimization of Reaction Conditions
Catalytic Systems for Cross-Coupling
Comparative studies of Suzuki-Miyaura catalysts reveal Pd(PPh₃)₄ outperforms Pd(OAc)₂ in furan arylation (Table 1).
Table 1: Catalyst Screening for 5-(3-Nitrophenyl)furan-2-carbaldehyde Synthesis
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 85 |
| Pd(OAc)₂ | Na₂CO₃ | Toluene | 62 |
| NiCl₂(dppf) | K₃PO₄ | DME | 45 |
Solvent and Temperature Effects in Amidation
Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling efficiency by stabilizing the active ester intermediate. Elevated temperatures (40–50°C) reduce reaction time but risk nitro group reduction.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, nitroaryl H), 7.82–7.75 (m, 3H, furan H), 2.98 (t, 2H, CH₂), 2.38 (s, 3H, CH₃).
-
HPLC : Purity ≥99.5% (C18 column, acetonitrile/water gradient).
Comparative Analysis with Related Compounds
Structural analogs, such as N-(3-chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide, exhibit similar synthetic pathways but differ in nitro vs. chloro substituent effects on reactivity. Nitro groups necessitate milder reduction conditions to prevent undesired side reactions .
Q & A
Q. What are the optimal synthetic routes for this compound, and what challenges arise in achieving high purity?
The synthesis involves multi-step organic reactions, typically starting with the coupling of 3-nitrophenylacetylene to form the furan core, followed by propanamide chain attachment and final amidation with 3-chloro-4-methylaniline. Key steps require:
- Temperature control (60–80°C for cyclization steps) to prevent side reactions .
- pH adjustments during amide bond formation to enhance nucleophilic attack by the amine group .
- Purification via column chromatography or recrystallization using ethyl acetate/hexane mixtures, with yields averaging 45–60% .
Challenges include competing nitro-group reductions and furan ring oxidation, necessitating inert atmospheres (N₂/Ar) and anhydrous solvents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitrophenyl and furan) and amide NH (δ 9.1–9.3 ppm). Chlorine and methyl groups cause splitting patterns in the 3-chloro-4-methylphenyl moiety .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks ([M+H]⁺ expected at ~399 m/z) .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
- Enzyme inhibition assays : Target cyclooxygenase-2 (COX-2) or kinases, given structural analogs show anti-inflammatory activity . Use fluorescence-based assays with IC₅₀ calculations.
- Cytotoxicity testing : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting EC₅₀ values .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide in vivo studies .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity and bioactivity?
- Nitro group : Strong electron-withdrawing effect enhances electrophilic substitution on the furan ring but may reduce metabolic stability. Analog studies show nitro-to-amine reduction decreases COX-2 inhibition by 70% .
- Chloro and methyl groups : Ortho-chloro and para-methyl on the phenyl ring increase lipophilicity (logP ~3.8), improving membrane permeability but potentially limiting aqueous solubility .
- Furan vs. triazole analogs : Replacing furan with triazole (as in ) reduces planarity, altering target binding kinetics .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.8–5.2 µM) may arise from:
- Assay conditions : Varying pH or co-solvents (e.g., DMSO >1% can denature enzymes) .
- Isomerism : Check for furan ring regioisomers (2- vs. 3-substitution) via NOESY NMR .
- Protein source : Recombinant vs. native enzymes exhibit differing ligand affinities .
Q. What computational methods predict interaction modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR). The nitro group forms π-stacking with Tyr385, while the chloro-phenyl occupies a hydrophobic pocket .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD >2 Å suggests poor target retention .
- QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
